tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core
Preparation Methods
The synthesis of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl ester and cyano groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate include:
This compound: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but shares some functional groups, making it useful for comparison in terms of reactivity and applications.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2-cyano-1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-6-5-12-10(9-17)7-11(8-15)16(12)4/h7H,5-6,9H2,1-4H3 |
InChI Key |
LOAMDYFMDXKMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C)C#N |
Origin of Product |
United States |
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